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molecular formula C8H9BrS B1445443 1-(Bromomethyl)-3-(methylsulfanyl)benzene CAS No. 90532-01-7

1-(Bromomethyl)-3-(methylsulfanyl)benzene

Cat. No. B1445443
M. Wt: 217.13 g/mol
InChI Key: KXQGNTFIGUJDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841309B2

Procedure details

A solution of 1.50 g (8.92 mmol) 3-(methylthio)benzoic acid (Aldrich) in 20 mL of dry dichloromethane is cooled to 0° C. and 1.86 mL (19.6 mmol) borane-methylsulfide complex (Aldrich) is added. The solution is allowed to reach room temperature and stirred overnight, then hydrochloric acid (4 M, 50 mL) is added and the resulting mixture is stirred for additional 2 h. The reaction mixture is extracted with ethyl acetate (50 mL, 3 times) and the collected organic phases are washed with 10% NaHCO3 solution and brine and volatiles evaporated under vacuum to yield 3-methylsulfanyl-phenyl)-methanol (1.20 g, content ca. 75%), which is directly used in the next step. Step B: A solution of 3-methylsulfanyl-phenyl)-methanol (1.20 g, content ca 75%) in dichloromethane (25 mL) and phosphorus tribromide (1 M in dichloromethane, 6.42 mL) is stirred for 3 h at room temperature. The reaction mixture is washed with NaHCO3 solution (10%, 10 mL, 2 times) and the remaining organic phase is dried (MgSO4) and volatiles are evaporated under reduced pressure to yield the title compound (1.35 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
6.42 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=O.Cl.CO.P(Br)(Br)[Br:16]>ClCCl>[Br:16][CH2:6][C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([S:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CSC=1C=C(C(=O)O)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
CO
Name
Quantity
6.42 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1.86 mL (19.6 mmol) borane-methylsulfide complex (Aldrich) is added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred for additional 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate (50 mL, 3 times)
WASH
Type
WASH
Details
the collected organic phases are washed with 10% NaHCO3 solution and brine and volatiles
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 3-methylsulfanyl-phenyl)-methanol (1.20 g, content ca. 75%), which
WASH
Type
WASH
Details
The reaction mixture is washed with NaHCO3 solution (10%, 10 mL, 2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the remaining organic phase is dried (MgSO4) and volatiles
CUSTOM
Type
CUSTOM
Details
are evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=CC(=CC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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